molecular formula C16H18N4O7 B15338179 2',3',5'-Tri-O-acetylnebularine

2',3',5'-Tri-O-acetylnebularine

Cat. No.: B15338179
M. Wt: 378.34 g/mol
InChI Key: NJRFVTALBIPZNZ-IXYNUQLISA-N
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Description

2’,3’,5’-Tri-O-acetylnebularine is a modified nucleoside derived from nebulareine. It is known for its potential antiviral and anticancer properties. The compound has shown efficacy in inhibiting the growth of cancer cells and various viruses, including HIV and influenza .

Preparation Methods

Synthetic Routes and Reaction Conditions

2’,3’,5’-Tri-O-acetylnebularine is synthesized from nebulareine through a series of acetylation reactions. The process involves the protection of hydroxyl groups on the ribose moiety with acetyl groups. The reaction typically uses acetic anhydride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of 2’,3’,5’-Tri-O-acetylnebularine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2’,3’,5’-Tri-O-acetylnebularine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2’,3’,5’-Tri-O-acetylnebularine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.

    Biology: Studied for its role in inhibiting viral replication and cancer cell growth.

    Medicine: Potential therapeutic agent for treating viral infections and cancer.

    Industry: Utilized in the development of antiviral and anticancer drugs

Mechanism of Action

2’,3’,5’-Tri-O-acetylnebularine exerts its effects by inhibiting DNA synthesis and RNA transcription. This prevents the production of proteins necessary for cell multiplication, thereby inhibiting the growth of cancer cells and viruses. The compound targets viral enzymes and cellular pathways involved in nucleic acid synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,3’,5’-Tri-O-acetylnebularine is unique due to its specific acetylation pattern, which enhances its stability and bioavailability compared to its parent compound, nebulareine. This modification also improves its efficacy in inhibiting viral replication and cancer cell growth .

Properties

Molecular Formula

C16H18N4O7

Molecular Weight

378.34 g/mol

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-purin-9-yloxolan-2-yl]methyl acetate

InChI

InChI=1S/C16H18N4O7/c1-8(21)24-5-12-13(25-9(2)22)14(26-10(3)23)16(27-12)20-7-19-11-4-17-6-18-15(11)20/h4,6-7,12-14,16H,5H2,1-3H3/t12-,13-,14-,16-/m1/s1

InChI Key

NJRFVTALBIPZNZ-IXYNUQLISA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=CN=CN=C32)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=CN=CN=C32)OC(=O)C)OC(=O)C

Origin of Product

United States

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